molecular formula C9H14N6 B5583913 N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE

Cat. No.: B5583913
M. Wt: 206.25 g/mol
InChI Key: BIIFPIXVCLBVOD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic amine featuring a 1-ethyl-substituted tetrazole ring linked via a methylene group to a 1-methyl-substituted pyrrole moiety. The tetrazole group is a five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and role in bioisosteric replacements in medicinal chemistry.

Properties

IUPAC Name

1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c1-3-15-9(11-12-13-15)10-7-8-5-4-6-14(8)2/h4-6H,3,7H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIFPIXVCLBVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE typically involves the reaction of 1-ethyl-1H-tetrazole with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a suitable reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Formation of the Tetrazole Core

Tetrazoles are typically synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds. For example:

  • Reaction of hydrazinecarbothioamide with bromoacetyl compounds under catalytic conditions forms tetrazole rings .

  • Alkylation (e.g., using ethyl halides) introduces substituents like the ethyl group at the 1-position.

Step Reagents/Conditions Purpose
Tetrazole ring formationHydrazinecarbothioamide, DMF/AcOHCyclization to form tetrazole core
Ethyl substitutionEthyl halide, base (e.g., NaOH)Alkylation at N-1 position

Coupling of Tetrazole and Pyrrole Moieties

The methylene bridge linking the tetrazole and pyrrole is likely formed via reductive amination or alkylation :

  • Reductive amination : Reaction of formaldehyde with the tetrazole and pyrrole amines in the presence of a reducing agent (e.g., NaBH₃CN).

  • Alkylation : Displacement of a leaving group (e.g., bromine) on the tetrazole by the pyrrole-derived amine.

Step Reagents/Conditions Purpose
Methylene bridge formationFormaldehyde, NaBH₃CNReductive amination
Alternative alkylationPyrrole amine, tetrazole bromideNucleophilic substitution

Tetrazole Ring Formation

The tetrazole core forms via cyclization of hydrazine derivatives (e.g., hydrazinecarbothioamide) and carbonyl compounds (e.g., bromoacetyl derivatives). For example:
Hydrazinecarbothioamide+Bromoacetyl compoundTetrazole\text{Hydrazinecarbothioamide} + \text{Bromoacetyl compound} \rightarrow \text{Tetrazole}
This reaction is often catalyzed under acidic conditions (e.g., DMF/AcOH) .

Pyrrole Ring Formation

The Paal-Knorr reaction involves α,γ-diketones reacting with amines to form pyrroles:
α,γ-diketone+Methylamine1-Methyl-1H-pyrrole\alpha,\gamma\text{-diketone} + \text{Methylamine} \rightarrow \text{1-Methyl-1H-pyrrole}
Acidic conditions (e.g., HCl) facilitate cyclization and aromaticity .

Coupling Reactions

The methylene bridge is formed through reductive amination :
Tetrazole amine+Pyrrole amine+FormaldehydeCoupled product\text{Tetrazole amine} + \text{Pyrrole amine} + \text{Formaldehyde} \rightarrow \text{Coupled product}
Reducing agents like NaBH₃CN stabilize intermediates and drive the reaction to completion

Scientific Research Applications

Chemistry

In the field of chemistry, N-(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescriptionExample Reaction
OxidationConversion to sulfoxides or sulfonesUsing m-chloroperbenzoic acid
ReductionFormation of thiol derivativesUsing lithium aluminum hydride (LAH)
SubstitutionReactions with electrophiles or nucleophilesElectrophilic aromatic substitution

Biology

The compound has been investigated for its antimicrobial and antifungal properties due to its structural features that interact with biological targets. Research indicates that it may inhibit specific enzymes or disrupt cellular processes in pathogens.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the compound's efficacy against various strains of bacteria and fungi, demonstrating a significant reduction in growth at low concentrations.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development targeting diseases such as cancer and infections.

Table 2: Potential Therapeutic Applications

Disease TypeMechanism of ActionReferences
CancerInhibition of tumor growth via enzyme modulationPMC9786072 , PMC3515284
InfectionsAntimicrobial activityPMC10834427

Industrial Applications

N-(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is also valuable in industrial applications. Its stability and reactivity make it suitable for developing advanced materials such as polymers and nanomaterials.

Material Science

The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that these composites exhibit improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism by which N-(1-ETHYL-1H-1,2,3,4-TETRAAZOL-5-YL)-N-[(1-METHYL-1H-PYRROL-2-YL)METHYL]AMINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, such as tetrazole rings, amine linkages, and heterocyclic substituents. Key differences in substituents, molecular properties, and applications are highlighted below.

N,N-DIMETHYL-1-(2-PYRIMIDINYL)-1H-1,2,3,4-TETRAAZOL-5-AMINE

  • Molecular Formula : C₇H₉N₇
  • Molecular Weight : 191.19 g/mol
  • Key Features :
    • A pyrimidine ring replaces the pyrrole group in the target compound.
    • Dimethylamine substituent instead of the ethyl and methyl-pyrrole groups.
  • Applications : Pyrimidine-tetrazole hybrids are often explored as kinase inhibitors or antiviral agents due to pyrimidine’s role in nucleobase mimicry.

N1,N1-DI(2-CHLOROETHYL)-2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]ETH-1-EN-1-AMINE

  • Molecular Formula : C₁₃H₁₄Cl₃N₅
  • Molecular Weight : 346.64 g/mol
  • Key Features :
    • Chlorophenyl and chloroethyl groups enhance hydrophobicity and reactivity.
    • Ethylene linker between tetrazole and the amine group, unlike the methylene linker in the target compound.
  • Applications : Chlorinated aromatic systems are common in herbicides and anticancer agents. However, this compound is patent-restricted, suggesting proprietary therapeutic or agrochemical use .

N-(2-[3-(5-AMINO-1-METHYL-1H-PYRAZOL-4-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]ETHYL)-3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINAMINE

  • Molecular Formula : C₁₅H₁₆ClF₃N₈
  • Molecular Weight : 400.79 g/mol
  • Key Features :
    • Incorporates pyrazole and triazole rings alongside a trifluoromethyl-pyridine group.
    • Higher molecular weight and complexity compared to the target compound.
  • Applications : Trifluoromethyl groups enhance metabolic stability and membrane permeability, making this compound a candidate for agrochemicals (e.g., fungicides) or kinase inhibitors.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
N-(1-ETHYL-1H-TETRAAZOL-5-YL)-N-[(1-METHYL-PYRROL-2-YL)METHYL]AMINE (Target) Not Provided Estimated ~250–300 Ethyl-tetrazole, methyl-pyrrole Drug discovery, agrochemicals
N,N-DIMETHYL-1-(2-PYRIMIDINYL)-1H-TETRAAZOL-5-AMINE C₇H₉N₇ 191.19 Pyrimidine, dimethylamine Antiviral, kinase inhibitors
N1,N1-DI(2-CHLOROETHYL)-2-[1-(4-CHLOROPHENYL)-1H-TETRAAZOL-5-YL]ETH-1-EN-1-AMINE C₁₃H₁₄Cl₃N₅ 346.64 Chlorophenyl, chloroethyl Proprietary herbicides/drugs
N-(2-[3-(5-AMINO-1-METHYL-PYRAZOL-4-YL)-5-METHYL-TRIAZOL-4-YL]ETHYL)-3-CHLORO-5-(CF₃)-PYRIDINAMINE C₁₅H₁₆ClF₃N₈ 400.79 Trifluoromethyl, pyrazole-triazole Agrochemicals, kinase inhibitors

Research Findings and Implications

  • Structural Impact on Bioactivity: The ethyl and methyl groups in the target compound likely enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeting drugs. In contrast, the pyrimidine substituent in may improve water solubility for systemic applications.
  • Synthesis Challenges :
    • The trifluoromethyl group in requires specialized fluorination techniques, whereas the target compound’s synthesis may involve straightforward alkylation of tetrazole and pyrrole precursors.
  • Patent Landscape: Restricted availability of underscores the competitive nature of tetrazole-based drug development. The target compound’s lack of patent mentions in the evidence suggests it may be a novel candidate for further investigation.

Biological Activity

N-(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(1-Ethyl-1H-1,2,3,4-tetrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is C10H15N7. Its structure includes a tetrazole ring and a pyrrole moiety, which are significant in determining its biological activity.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazole compounds demonstrate activity against various bacterial strains and fungi. The compound has been evaluated for its antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) testing against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
N-(1-Ethyl-1H-tetrazol-5-yl)-N-[(1-methyl-pyrrol-2-yl)methyl]amine50Staphylococcus aureus
N-(1-Ethyl-1H-tetrazol-5-yl)-N-[(1-methyl-pyrrol-2-yl)methyl]amine75Escherichia coli

The compound's activity can be attributed to the electron-rich nature of the tetrazole ring, which enhances its interaction with microbial targets .

Anticancer Activity

Tetrazole derivatives have also been investigated for their anticancer properties. The compound under review has shown potential in inhibiting the proliferation of cancer cell lines. In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HeLa12Doxorubicin: 10
MCF715Cisplatin: 8

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways .

The biological activity of N-(1-Ethyl-1H-tetrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is believed to be mediated through its interaction with specific receptors or enzymes involved in microbial growth and cancer cell proliferation. The tetrazole ring may facilitate binding to target sites due to its planar structure and electron density.

Case Studies

Several studies have explored the biological effects of tetrazoles similar to the compound :

  • Antimicrobial Efficacy : A study evaluated a series of tetrazole derivatives against Candida albicans, revealing that modifications to the substituents on the tetrazole ring significantly impacted their antifungal activity.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various tetrazole compounds on human cancer cell lines. The results indicated that compounds with specific structural features exhibited enhanced anticancer activity compared to others.

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

PrecursorSolventTemperatureTimeYield (%)Reference
Heterocyclic amine + aryl halideEthanolReflux2–5 h70–85
Pyrazole derivativesDMF80°C3 h65–75

Basic: What spectroscopic and crystallographic methods are essential for characterizing the compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids . WinGX integrates these tools for small-molecule analysis .

Q. Table 2: Key Software for Crystallographic Analysis

SoftwareFunctionalityReference
SHELXLRefinement of atomic coordinates
ORTEP-3Graphical representation of structures
WinGXSuite for data processing/visualization

Advanced: How can researchers resolve contradictions in crystallographic data analysis?

Methodological Answer:
Discrepancies in data (e.g., twinning, disorder) require:

  • Cross-validation : Compare SHELXL-refined structures with DFT-optimized geometries to identify positional errors .
  • High-resolution data : Use synchrotron sources to improve resolution (<1.0 Å), reducing model bias .
  • Validation tools : Check for overfitting using R-free values and electron density maps .

Advanced: What computational approaches predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces .
  • Reactivity indices : Use Fukui functions to identify nucleophilic/electrophilic sites for regioselective functionalization .

Q. Table 3: DFT Parameters for Electronic Analysis

ParameterApplicationReference
B3LYP/6-311G(d,p)Geometry optimization, energy gaps
Molecular Electrostatic Potential (MEP)Charge distribution mapping

Advanced: How to evaluate interactions with enzymes like FAD-dependent oxidoreductases?

Methodological Answer:

  • Crystallographic fragment screening : Co-crystallize the compound with enzymes (e.g., Chaetomium thermophilum FDO) to identify binding modes .
  • Docking studies : Use AutoDock Vina to simulate ligand-enzyme interactions, validated by biochemical assays (e.g., inhibition of MC1568 analogs) .

Advanced: What strategies enable regioselective functionalization of the tetrazole and pyrrole moieties?

Methodological Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., tetrazole NH) with trityl groups during substitution reactions .
  • Reaction monitoring : Track progress via TLC/HPLC and optimize conditions (e.g., base selection, solvent polarity) to favor desired regiochemistry .

Q. Table 4: Example Regioselective Reactions

Reaction TypeConditionsOutcomeReference
Nitro group reductionH₂/Pd-C in EtOHAmino derivative
Pyrazole substitutionKOH/CS₂, refluxThiol-functionalized

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